4-[(4-Chlorophenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorophenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid is an organic compound that features a chlorinated phenyl group, an amino group, and a dimethylbenzyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The chlorinated phenyl group can be introduced through nitration of chlorobenzene followed by reduction to form the corresponding aniline derivative.
Alkylation: The dimethylbenzyl group can be introduced via Friedel-Crafts alkylation using 3,5-dimethylbenzyl chloride and an appropriate catalyst.
Amide Formation: The aniline derivative can then be reacted with a suitable acyl chloride to form the amide bond.
Oxidation: The final step involves oxidation to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted phenyl derivatives.
Scientific Research Applications
4-[(4-Chlorophenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromophenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid
- 4-[(4-Methylphenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid
- 4-[(4-Fluorophenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid
Uniqueness
4-[(4-Chlorophenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid is unique due to the presence of the chlorinated phenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C19H20ClNO3 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
4-(4-chloroanilino)-2-[(3,5-dimethylphenyl)methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H20ClNO3/c1-12-7-13(2)9-14(8-12)10-15(19(23)24)11-18(22)21-17-5-3-16(20)4-6-17/h3-9,15H,10-11H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
YPRCUPKLIUBNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.